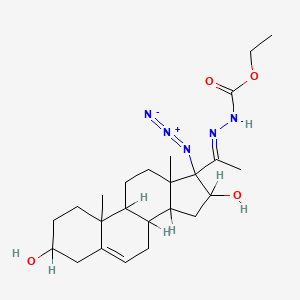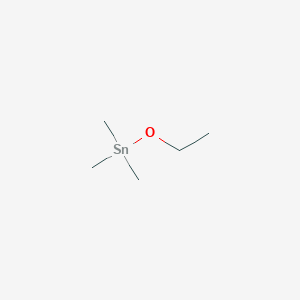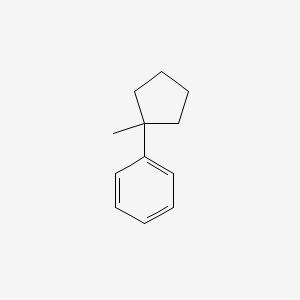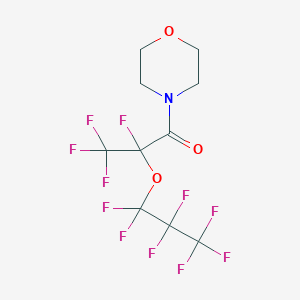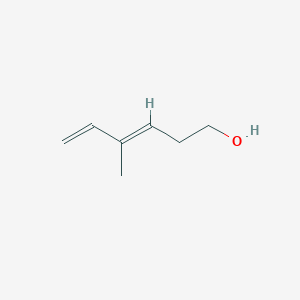
(3E)-4-methyl-3,5-hexadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-methyl-3,5-hexadien-1-ol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the E-configuration (trans) at the third position and a hydroxyl group (-OH) at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-methyl-3,5-hexadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-2-buten-1-ol with a suitable Grignard reagent, followed by hydrolysis, can yield this compound. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 4-methyl-3,5-hexadien-1-al using a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4-methyl-3,5-hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: 4-methyl-3,5-hexadien-1-al.
Reduction: 4-methyl-3,5-hexanol.
Substitution: 4-methyl-3,5-hexadien-1-chloride.
Applications De Recherche Scientifique
(3E)-4-methyl-3,5-hexadien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (3E)-4-methyl-3,5-hexadien-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting membrane integrity and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-4-methyl-3,5-hexadien-1-al: An aldehyde derivative with similar structural features.
4-methyl-3,5-hexanol: A saturated alcohol with a similar carbon skeleton.
(3E)-4-methyl-3,5-hexadien-1-chloride: A halogenated derivative.
Uniqueness
(3E)-4-methyl-3,5-hexadien-1-ol is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
3673-58-3 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(3E)-4-methylhexa-3,5-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,5,8H,1,4,6H2,2H3/b7-5+ |
Clé InChI |
NNGVLPJYESSKNP-FNORWQNLSA-N |
SMILES isomérique |
C/C(=C\CCO)/C=C |
SMILES canonique |
CC(=CCCO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


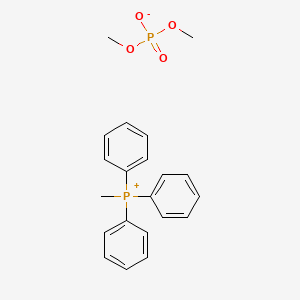

![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
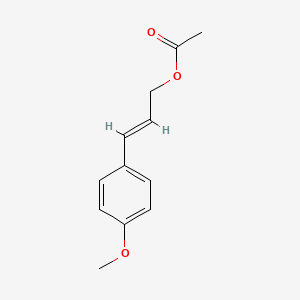
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
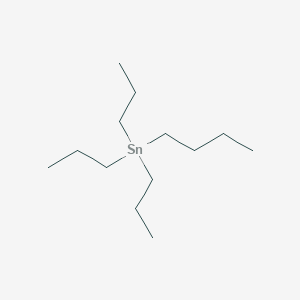
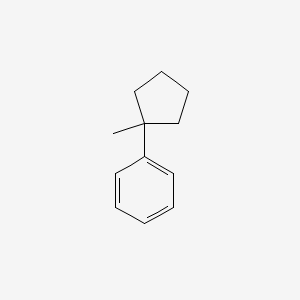
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
